molecular formula C13H21NO B13976677 (R)-1-(4-ethoxyphenyl)pentylamine

(R)-1-(4-ethoxyphenyl)pentylamine

Cat. No.: B13976677
M. Wt: 207.31 g/mol
InChI Key: ANQPQZPSHRQNBF-CYBMUJFWSA-N
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Description

®-1-(4-ethoxyphenyl)pentylamine is an organic compound that belongs to the class of amines It features a pentylamine chain attached to a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-ethoxyphenyl)pentylamine typically involves the reaction of 4-ethoxybenzaldehyde with a suitable amine precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-ethoxyphenyl)pentylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-ethoxyphenyl)pentylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpentylamines.

Scientific Research Applications

®-1-(4-ethoxyphenyl)pentylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(4-ethoxyphenyl)pentylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-methoxyphenyl)pentylamine
  • ®-1-(4-ethoxyphenyl)butylamine
  • ®-1-(4-ethoxyphenyl)hexylamine

Uniqueness

®-1-(4-ethoxyphenyl)pentylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group and the pentylamine chain influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-1-(4-ethoxyphenyl)pentan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-5-6-13(14)11-7-9-12(10-8-11)15-4-2/h7-10,13H,3-6,14H2,1-2H3/t13-/m1/s1

InChI Key

ANQPQZPSHRQNBF-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=C(C=C1)OCC)N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OCC)N

Origin of Product

United States

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